4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole

Descripción general

Descripción

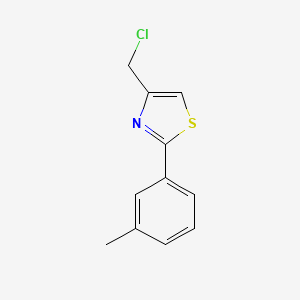

4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a chloromethyl group and a 3-methylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole typically involves the following steps:

Thiazole Synthesis: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halide.

Chloromethylation: The chloromethyl group is introduced using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst.

Substitution Reaction: The 3-methylphenyl group is introduced through a substitution reaction involving a suitable precursor and a methylating agent.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions are common, where different groups can replace the chloromethyl or phenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like methyl iodide and sodium hydride are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the thiazole ring, which can have applications in different fields.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research indicates that thiazole derivatives, including 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole, exhibit significant anticonvulsant properties. Studies have shown that compounds with similar structures can protect against seizures in various models. For instance, derivatives containing electron-withdrawing groups like chlorine have demonstrated enhanced anticonvulsant activity due to their influence on the compound's electronic properties .

Anticancer Potential

The antiproliferative activity of thiazole derivatives has been evaluated against several cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The presence of electronegative substituents such as chlorine is crucial for enhancing anticancer activity. Compounds derived from thiazoles have shown promising results in inhibiting cancer cell growth and inducing apoptosis .

Synthesis of Derivatives

The synthesis of this compound involves several methodologies, primarily through the reaction of thiourea with halogenated carbonyl compounds under various conditions. The versatility of thiazole chemistry allows for the modification of side chains to enhance biological activity or selectivity against specific targets .

Antibacterial Properties

Thiazole derivatives have been tested for antibacterial activity against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. The introduction of chloromethyl groups has been linked to increased antibacterial efficacy, making these compounds suitable candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Recent studies have also explored the anti-inflammatory potential of thiazole-based compounds. The structural modifications in thiazoles can lead to significant reductions in pro-inflammatory cytokines, suggesting their usefulness in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Analysis

The SAR studies indicate that the position and nature of substituents on the thiazole ring significantly influence the biological activity of these compounds. For instance:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Chlorine | 4 | Enhances anticonvulsant and anticancer activity |

| Methyl | 3 | Improves solubility and bioavailability |

| Fluorine | 4 | Increases antibacterial properties |

These insights guide further modifications to enhance therapeutic efficacy while minimizing side effects.

Clinical Trials

Several thiazole derivatives are currently undergoing clinical trials for their potential use as anticonvulsants and anticancer agents. The outcomes of these trials will provide critical data on their safety profiles and effectiveness in humans.

Patent Applications

Numerous patents have been filed concerning the synthesis and application of thiazole derivatives, indicating a strong interest in their commercial viability as pharmaceutical agents .

Mecanismo De Acción

The mechanism by which 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparación Con Compuestos Similares

4-(Chloromethyl)benzothiazole

2-(3-Methylphenyl)-1,3-thiazole

4-(Chloromethyl)thiazole

Uniqueness: 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Actividad Biológica

4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles, as a class of heterocyclic compounds, exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide an in-depth analysis of the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

- Chemical Formula : C₉H₈ClN₃S

- Molecular Weight : 213.69 g/mol

The presence of the chloromethyl and methylphenyl groups contributes to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For instance, a related compound demonstrated potent antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231 with IC₅₀ values of 5.73 µM and 12.15 µM, respectively . The mechanism of action involved the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. This suggests that compounds like this compound may share similar mechanisms and warrant further investigation.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.73 | VEGFR-2 Inhibition |

| This compound | MDA-MB-231 | 12.15 | VEGFR-2 Inhibition |

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been extensively documented. For example, compounds with similar structures have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Chromobacterium violaceum . The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and overall bioactivity of these compounds.

Anti-inflammatory Activity

Thiazoles have also been investigated for their anti-inflammatory properties. A study reported that certain thiazole derivatives exhibited neuroprotective effects and reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in cellular models . These findings suggest that this compound could possess similar anti-inflammatory effects.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between thiazole derivatives and their biological targets. For instance, computational studies indicated that these compounds exhibit strong binding affinities toward VEGFR-2 proteins, which is critical for their anticancer activity . Such insights are essential for understanding how structural modifications can enhance biological activity.

Case Studies

Several case studies have focused on the synthesis and evaluation of thiazole derivatives:

- Antitumor Activity : A series of thiazole analogues were synthesized and evaluated for their antiproliferative effects against cancer cell lines. The most potent compounds induced cell cycle arrest and apoptosis in cancer cells .

- Urease Inhibition : Thiazole derivatives have also been explored as urease inhibitors with promising results indicating potential applications in treating urease-related disorders .

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKKLPBRPGKNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392770 | |

| Record name | 4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41963-17-1 | |

| Record name | 4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.